molecular formula C22H17NO5S2 B11266332 Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11266332
M. Wt: 439.5 g/mol
InChI Key: AHXUNTSYJQCXDG-UHFFFAOYSA-N
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Description

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C22H17NO5S2. This compound is known for its complex structure, which includes a benzothiophene core, a phenoxyphenyl group, and a sulfamoyl group. It has a molecular weight of approximately 439.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives. The phenoxyphenyl group is then introduced through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling . The sulfamoyl group is added through sulfonation reactions, which may involve reagents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the phenoxyphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H17NO5S2

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 3-[(4-phenoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H17NO5S2/c1-27-22(24)20-21(18-9-5-6-10-19(18)29-20)30(25,26)23-15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14,23H,1H3

InChI Key

AHXUNTSYJQCXDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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